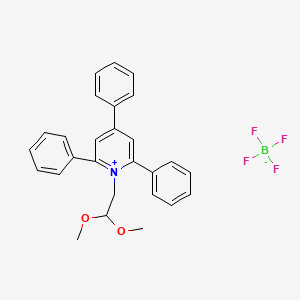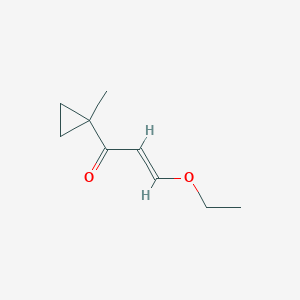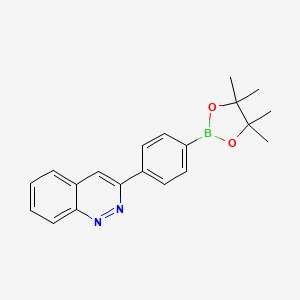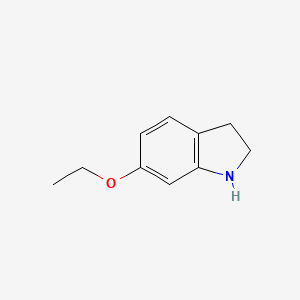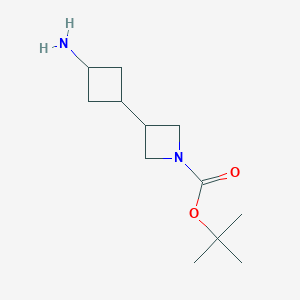
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is a synthetic compound known for its unique chemical structure and properties It is characterized by a cyclohexanone core substituted with a 2-chlorophenyl group and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexanone reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction. Cyclohexanone is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation, crystallization, and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles (e.g., hydroxyl, amino) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an analgesic or anesthetic agent.
Pharmacology: Studied for its interaction with neurotransmitter systems.
Chemical Biology: Used as a probe to study receptor-ligand interactions.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It may bind to receptors such as NMDA (N-methyl-D-aspartate) receptors, modulating their activity.
Ion Channels: The compound can influence ion channel function, affecting cellular excitability.
Enzymatic Pathways: It may inhibit or activate certain enzymes, altering biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: Shares a similar cyclohexanone core and is known for its anesthetic properties.
Phencyclidine: Also has a cyclohexanone structure and is used as a dissociative anesthetic.
Methoxetamine: A derivative of ketamine with similar pharmacological effects.
Uniqueness
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its combination of a 2-chlorophenyl group and a dimethylamino group on the cyclohexanone core differentiates it from other compounds in terms of receptor binding affinity and metabolic stability.
Eigenschaften
Molekularformel |
C14H18ClNO |
|---|---|
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18ClNO/c1-16(2)14(9-7-11(17)8-10-14)12-5-3-4-6-13(12)15/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
AEMJVQKBEPXDTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


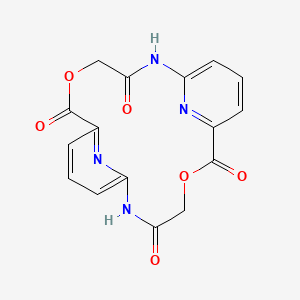
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
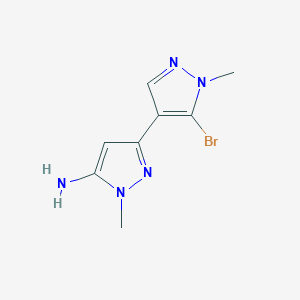
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)

![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
